molecular formula C30H21N3O5S B2526116 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476319-62-7

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2526116
CAS No.: 476319-62-7
M. Wt: 535.57
InChI Key: LRMCUIZOAANFPL-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H21N3O5S and its molecular weight is 535.57. The purity is usually 95%.
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Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound with promising biological activities. This article reviews its structural features, synthesis, and biological evaluations, emphasizing its potential therapeutic applications.

Structural Features

The compound has the molecular formula C30H21N3O5SC_{30}H_{21}N_{3}O_{5}S and a molecular weight of approximately 553.57 g/mol. Its structure includes:

  • Thiophene Ring : A five-membered aromatic heterocycle that contributes to the compound's reactivity.
  • Benzamide Moiety : Enhances biological interaction capabilities.
  • Nitro Group : Potentially increases reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzamide : Reaction of benzoyl chloride with an amine.
  • Introduction of the Nitro Group : Via nitration reactions.
  • Cyclization to Form Thiophene : Incorporating thiophene derivatives into the structure.

These synthetic pathways highlight the complexity involved in constructing this multifunctional compound.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported between 1.95 and 500 µg/mL, suggesting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

CompoundTarget MicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus1.95
Compound BEscherichia coli3.9
Compound CBacillus subtilis7.8

Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound can modulate amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's . These compounds demonstrated neuroprotection in cellular models exposed to amyloid-beta-induced cytotoxicity.

Case Studies

  • Amyloid-Beta Modulation : In a study involving benzofuran and benzo[b]thiophene derivatives, compounds exhibited varying effects on Aβ42 aggregation, with some promoting fibrillogenesis while others inhibited it. This suggests that structural modifications can significantly impact biological activity .
  • Antimicrobial Evaluation : A series of benzamide derivatives were synthesized and evaluated for their antibacterial properties against multiple strains. Results indicated that certain structural features correlate with enhanced antimicrobial efficacy .

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O5S/c1-18-11-13-25(23(15-18)28(34)19-7-3-2-4-8-19)31-29(35)22-9-5-6-10-24(22)32-30(36)27-17-20-16-21(33(37)38)12-14-26(20)39-27/h2-17H,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMCUIZOAANFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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